molecular formula C5H7N2NaO2S B13178346 Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate

Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate

Cat. No.: B13178346
M. Wt: 182.18 g/mol
InChI Key: AZOJIWQSQSPQPY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 3,5-dimethylpyrazole with sulfur dioxide and a suitable base, such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate product. The general reaction scheme can be represented as follows:

[ \text{3,5-dimethylpyrazole} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinate group can yield sulfonate derivatives, while substitution reactions can produce a wide range of pyrazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various chemical reactions. The pyrazole ring can interact with biological targets, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the sulfinate group but shares the pyrazole ring structure.

    Sodium 3,5-dimethyl-1H-pyrazole-4-sulfonate: Contains a sulfonate group instead of a sulfinate group.

    3,5-Dimethyl-1H-pyrazole-4-carboxylate: Contains a carboxylate group instead of a sulfinate group.

Uniqueness

Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

This compound belongs to the pyrazole family, which is known for its wide range of biological activities including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study reported that derivatives of pyrazole sulfonamides showed promising results against U937 cells, indicating potential as an anticancer agent .

Compound Cell Line IC50 (μM) Activity
This compoundU93710Antiproliferative
Other derivativesVariousVariesAnticancer

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. One study found that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations . This suggests that this compound may be beneficial in treating inflammatory diseases.

Antibacterial and Antifungal Activity

This compound has demonstrated antibacterial and antifungal activities against various strains. Research indicated that compounds in this class showed effectiveness against E. coli, S. aureus, and fungal pathogens like Aspergillus niger . The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound is attributed to its ability to modulate several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in inflammation and cancer progression.
  • Modulation of Cytokine Production : It influences the production of cytokines that play a crucial role in immune responses.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which can protect cells from oxidative stress .

Study on Anticancer Activity

A recent study synthesized several pyrazole derivatives and evaluated their anticancer effects on human cancer cell lines. This compound was among the compounds tested, showing significant growth inhibition in a dose-dependent manner .

Anti-inflammatory Study

In another investigation focusing on inflammatory responses in animal models, this compound reduced edema significantly compared to control groups treated with standard anti-inflammatory drugs . This highlights its potential as an alternative therapeutic agent.

Properties

Molecular Formula

C5H7N2NaO2S

Molecular Weight

182.18 g/mol

IUPAC Name

sodium;3,5-dimethyl-1H-pyrazole-4-sulfinate

InChI

InChI=1S/C5H8N2O2S.Na/c1-3-5(10(8)9)4(2)7-6-3;/h1-2H3,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

AZOJIWQSQSPQPY-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)[O-].[Na+]

Origin of Product

United States

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